Eisenbenzoat

Description

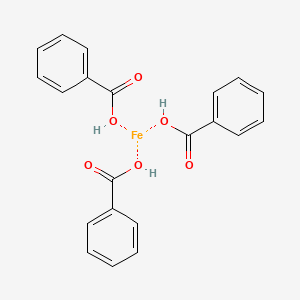

Eisenbenzoat, chemically represented as Fe(OBz)₂ (where OBz denotes the benzoate ligand, C₆H₅COO⁻), is an iron(II) carboxylate compound. It belongs to the class of transition metal benzoates, which are coordination polymers or metal-organic frameworks (MOFs) characterized by their crystalline structures and diverse applications in catalysis, magnetism, and materials science .

The synthesis of this compound involves the reaction of iron salts with benzoic acid derivatives under controlled conditions, yielding a layered chain structure. Its crystal structure features octahedrally coordinated iron centers bridged by benzoate ligands, forming one-dimensional chains . This structural arrangement contributes to its thermal stability (decomposing above 300°C) and moderate magnetic properties due to weak antiferromagnetic interactions between Fe²⁺ ions .

Properties

Molecular Formula |

C21H18FeO6 |

|---|---|

Molecular Weight |

422.2 g/mol |

IUPAC Name |

benzoic acid;iron |

InChI |

InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9); |

InChI Key |

CCJKCUMNOMSPPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Eisenbenzoat can be synthesized through the reaction of iron(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows:

FeCl3+3C7H5NaO2→Fe(C7H5O2)3+3NaCl

The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include additional steps such as recrystallization to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

Eisenbenzoat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form iron(III) oxide and benzoic acid.

Reduction: Under certain conditions, this compound can be reduced to iron(II) benzoate.

Substitution: The benzoate ligands in this compound can be substituted with other ligands, such as chloride or nitrate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.

Substitution: Ligand exchange reactions can be carried out using various salts like sodium chloride (NaCl) or sodium nitrate (NaNO3).

Major Products Formed

Oxidation: Iron(III) oxide (Fe2O3) and benzoic acid (C7H6O2).

Reduction: Iron(II) benzoate (Fe(C7H5O2)2).

Substitution: Compounds such as iron(III) chloride (FeCl3) or iron(III) nitrate (Fe(NO3)3).

Scientific Research Applications

Eisenbenzoat has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron-containing compounds.

Biology: this compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an iron supplement or in drug delivery systems.

Industry: this compound is used in the production of pigments, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Eisenbenzoat involves its interaction with molecular targets such as enzymes and receptors. In biological systems, this compound can release iron ions, which are essential for various cellular processes. The iron ions can participate in redox reactions, catalyze enzymatic reactions, and facilitate electron transport. The benzoate ions may also play a role in modulating the activity of certain enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Metal Benzoates

Key Observations :

- Metal Coordination : Eisenbenzoat and cobalt benzoate adopt octahedral and tetrahedral geometries, respectively, while lanthanide benzoates (Pr, Gd, Ho) exhibit higher coordination numbers (8–9) due to larger ionic radii .

- Dimensionality : Transition metal benzoates (Fe, Co) form 1D or 2D structures, whereas lanthanide benzoates often display helical 1D chains, enhancing their suitability for optical applications .

Functional and Application-Based Comparison

Magnetic Properties

- This compound: Exhibits weak antiferromagnetic interactions below 50 K, making it less suitable for high-performance magnetic applications but useful as a precursor for iron oxide nanomaterials .

- Gadolinium Benzoate : Gd³⁺ ions confer strong paramagnetic behavior, applicable in magnetic refrigeration due to their high magnetocaloric effect .

Thermal Stability

- This compound and holmium benzoate decompose above 300°C, whereas praseodymium benzoate shows lower stability (~250°C). This makes Fe(OBz)₂ and Ho(OBz)₃ preferable for high-temperature processes .

Optical Properties

Comparative Data on Physicochemical Properties

| Property | This compound | Cobalt Benzoate | Gadolinium Benzoate |

|---|---|---|---|

| Melting Point (°C) | >300 | 280 | 320 |

| Magnetic Susceptibility (χ) | 0.002 emu/mol | 0.015 emu/mol | 0.12 emu/mol |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Band Gap (eV) | 3.2 | 2.8 | 4.1 |

Notes:

- Gadolinium benzoate’s high χ value aligns with its use in magnetic cooling technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.